![molecular formula C10H10N2O2S B3029482 2-氨基苯并[d]噻唑-7-羧酸乙酯 CAS No. 677304-89-1](/img/structure/B3029482.png)
2-氨基苯并[d]噻唑-7-羧酸乙酯
概述
描述
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The IUPAC name for this compound is ethyl 2-amino-1H-1lambda3-benzo[d]thiazole-7-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives involves various methods. One approach involves the use of ethanol and hydrazine hydrate . Another method involves the use of bromine and chlorobenzene . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .Molecular Structure Analysis
The molecular structure of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to elucidate the structure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-aminobenzo[d]thiazole-7-carboxylate are diverse. For instance, it can undergo oxidation reactions . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid at room temperature . The compound’s solubility and lipophilicity have also been studied .科学研究应用
Anxiolytic Properties
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: has been investigated for its potential as a non-sedative anxiolytic agent. Preliminary studies suggest that it may modulate anxiety-related pathways, making it a promising candidate for further research in treating anxiety disorders .
Anticancer Activity
Researchers have explored the anticancer properties of this compound. It exhibits cytotoxic effects against cancer cells, making it a potential lead compound for developing novel chemotherapeutic agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
PET Imaging Probe for Alzheimer’s Disease
The compound has also been evaluated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to bind specifically to these plaques could aid in early diagnosis and monitoring disease progression .
Kinase Inhibition
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: shows promise as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications in various diseases, including cancer and inflammatory disorders .
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits activity against both gram-positive and gram-negative organisms. Further exploration is necessary to understand its mode of action and potential clinical applications .
Treatment of Nerve Function Loss
Derivatives of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate have been investigated for their ability to treat interval loss of nerve function. These compounds may hold promise in neurodegenerative conditions and nerve-related disorders .
作用机制
While the specific mechanism of action for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJDYTDZPDRXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663228 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate | |
CAS RN |
677304-89-1 | |
| Record name | Ethyl 2-amino-1,3-benzothiazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


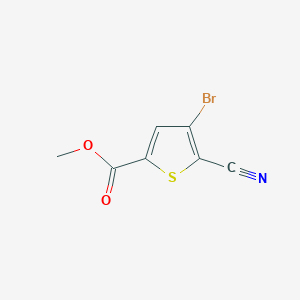

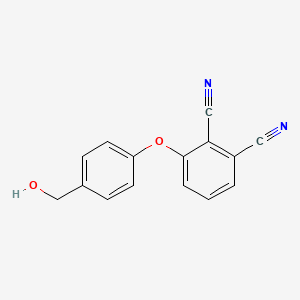
![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)
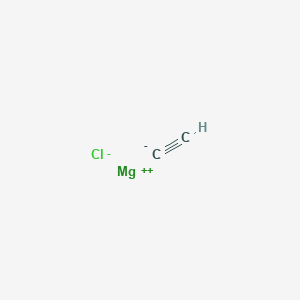
![2,5-Dimethyl-4-nitrobenzo[d]thiazole](/img/structure/B3029408.png)
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt](/img/structure/B3029409.png)
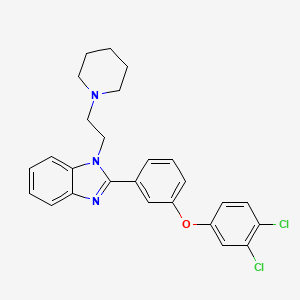

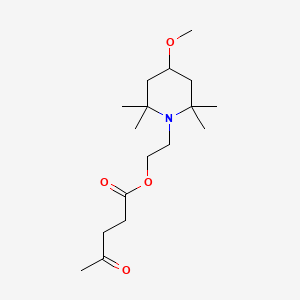


![(2R,8R,9S,10S,13S,14R,16S,17S)-17-[(E,2S)-2,6-Dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B3029422.png)